Chemical Structure and Physicochemical Properties of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate: A Technical Guide
Chemical Structure and Physicochemical Properties of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and lipid-based delivery systems, bifunctional aliphatic-aromatic building blocks play a critical role. Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate (derived from its parent acid, CAS 951889-11-5) is a highly specialized intermediate. It features a lipophilic octanoate chain, a reactive ketone linker, and a meta-substituted N,N-dimethylaniline moiety. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical behavior, and the process chemistry required for its synthesis.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the causality of its structural behavior and the self-validating synthetic protocols required to handle such bifunctional molecules.
Structural and Molecular Profiling
The architectural uniqueness of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate lies in the meta relationship between the ketone carbonyl and the dimethylamino group.
In a para-substituted analog, the lone pair of electrons on the nitrogen atom would strongly delocalize into the ketone carbonyl via resonance, flattening the molecule and significantly reducing the electrophilicity of the ketone. By enforcing a meta substitution, this direct resonance pathway is broken. The ketone retains its full electrophilic character for downstream functionalization (e.g., reductive amination or Wittig olefination), while the tertiary amine retains its localized basicity[1].
Table 1: Physicochemical and Molecular Properties
The following quantitative data summarizes the core properties of the target ester, calculated based on its functional group contributions.
| Property | Value | Scientific Implication |
| Chemical Name | Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate | Nomenclature standard |
| Parent Acid CAS | 951889-11-5 | Reference identifier for the free acid |
| Molecular Formula | C₁₈H₂₇NO₃ | Defines mass and stoichiometry |
| Molecular Weight | 305.42 g/mol | Optimal for small-molecule drug likeness |
| Estimated pKa | ~5.1 | Dictates pH-dependent ionization[2] |
| Estimated LogP | ~4.2 | High lipophilicity; excellent membrane permeability |
| Hydrogen Bond Donors | 0 | No highly polarized N-H or O-H bonds |
| Hydrogen Bond Acceptors | 4 | Three oxygens (ester, ketone) and one nitrogen |
| Topological Polar Surface Area | 46.6 Ų | Well below the 90 Ų threshold for BBB penetration |
Process Chemistry: The Weinreb Amide Route
Synthesizing this molecule presents a distinct challenge. A standard Friedel-Crafts acylation of N,N-dimethylaniline with ethyl 8-chloro-8-oxooctanoate would overwhelmingly yield the para-isomer due to the strong activating nature of the dimethylamino group.
To selectively synthesize the meta-isomer, we must employ a convergent approach utilizing Weinreb amide chemistry [3]. This methodology is a self-validating system: the use of N-methoxy-N-methylamides prevents the over-addition of highly reactive organometallic reagents, ensuring the reaction stops precisely at the ketone stage.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Electrophile Preparation (Weinreb Amidation)
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Activation: Dissolve monoethyl suberate (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) at 0 °C.
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Causality: HOBt forms a highly reactive, yet stable, ester intermediate that prevents side reactions and is highly susceptible to nucleophilic attack by the amine.
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Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.
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Isolation: Perform a standard aqueous workup and purify via flash chromatography.
Phase 2: Nucleophilic Addition & Chelate Collapse 4. Lithiation: In an oven-dried flask under argon, dissolve 3-bromo-N,N-dimethylaniline (1.1 eq) in anhydrous THF. Cool to -78 °C. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes).
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Causality: Low-temperature halogen-metal exchange generates the highly nucleophilic aryl lithium species while preventing benzyne formation or unwanted side reactions.
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Coupling: Dropwise add the Weinreb amide (1.0 eq) dissolved in THF to the -78 °C solution. Stir for 2 hours.
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Causality: The Weinreb amide forms a highly stable 5-membered tetrahedral magnesium/lithium chelate. This intermediate is robust at low temperatures, physically preventing a second equivalent of the organometallic reagent from attacking, which would otherwise yield an unwanted tertiary alcohol[3].
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Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl.
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Causality: The mildly acidic aqueous quench breaks the stable metal chelate, releasing the target ketone exclusively. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Figure 1: Convergent synthetic workflow utilizing Weinreb amide chemistry to ensure meta-substitution.
Physicochemical Behavior & pH-Dependent Dynamics
The presence of the tertiary amine imparts significant pH-dependent physicochemical dynamics to the molecule. The pKa of the N,N-dimethylamino group is approximately 5.1[1][2]. This specific value dictates how the molecule partitions in biological or biphasic solvent systems.
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Acidic Microenvironments (pH < 4.5): The tertiary amine becomes protonated. This cationic state drastically reduces the LogD, shifting the molecule from a lipophilic oil to a highly water-soluble salt. This is critical for extraction protocols (e.g., pulling the compound into an aqueous phase using 1M HCl to wash away neutral impurities).
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Physiological & Basic Microenvironments (pH > 7.0): The molecule exists almost entirely as a neutral free base. In this state, the highly lipophilic octanoate chain dominates the molecule's behavior, driving its LogP to approximately 4.2. This ensures excellent solubility in organic solvents (DCM, EtOAc) and high partitioning into lipid bilayers.
Figure 2: pH-dependent ionization states dictating aqueous solubility and lipophilic partitioning.
Analytical Characterization & Validation
To ensure structural integrity and validate the success of the meta-substitution over the para-isomer, rigorous analytical characterization is required:
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¹H NMR (400 MHz, CDCl₃): The critical validation point is the aromatic region. A meta-substituted ring will display a distinct splitting pattern (typically a singlet for the proton between the two substituents, two doublets, and a triplet) compared to the symmetrical AA'BB' system (two distinct doublets) characteristic of a para-substituted impurity. The N-methyl protons will appear as a sharp 6H singlet around 2.9–3.0 ppm.
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LC-MS (ESI+): The exact mass of the neutral molecule is 305.20. Under positive electrospray ionization, the base peak should correspond to the [M+H]⁺ ion at m/z 306.2.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 949, N,N-Dimethylaniline." PubChem, [Link].
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Saeed, A., et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, Vol. 36, No. 2, 2020. [Link]
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Barbieri, A., et al. "Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines. A Key to Determine the pKa of Nonheme Fe(III)-OH Complexes." Chemical Communications (Royal Society of Chemistry), 2015. [Link]
